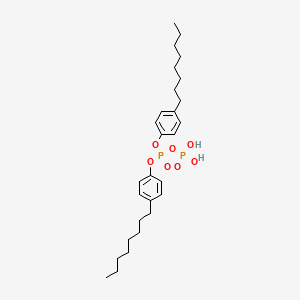
P,P-Bis(octylphenyl) diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P,P-Bis(octylphenyl) diphosphate: is an organophosphorus compound with the molecular formula C28H44O7P2. It is known for its unique chemical structure, which includes two octylphenyl groups attached to a diphosphate backbone. This compound is utilized in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Bis(octylphenyl) diphosphate typically involves the reaction of octylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final diphosphate compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: P,P-Bis(octylphenyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the diphosphate group into phosphite or phosphonate derivatives.
Substitution: The octylphenyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry: P,P-Bis(octylphenyl) diphosphate is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry. It helps in enhancing the thermal stability and flame retardancy of polymers.
Biology: In biological research, this compound is used to study enzyme interactions and as a model compound for understanding phosphate metabolism.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of various pharmaceutical intermediates.
Industry: Industrially, it is used as a plasticizer and flame retardant in the production of plastics and other materials
Mécanisme D'action
The mechanism of action of P,P-Bis(octylphenyl) diphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction is crucial in its applications in enzyme studies and as a stabilizer in polymers.
Comparaison Avec Des Composés Similaires
- Bis(4-octylphenyl) phosphono phosphate
- Bisphenol-A bis(diphenyl phosphate)
- Diphosphine ligands
Comparison: P,P-Bis(octylphenyl) diphosphate is unique due to its specific octylphenyl groups, which provide distinct physical and chemical properties compared to other similar compounds. For instance, bisphenol-A bis(diphenyl phosphate) is primarily used as a flame retardant, while diphosphine ligands are used in coordination chemistry. The unique structure of this compound allows it to be used in a broader range of applications, including as a plasticizer and stabilizer in polymers.
Propriétés
Numéro CAS |
73559-49-6 |
|---|---|
Formule moléculaire |
C28H44O7P2 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
bis(4-octylphenyl) phosphono phosphate |
InChI |
InChI=1S/C28H44O7P2/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)33-37(32,35-36(29,30)31)34-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H2,29,30,31) |
Clé InChI |
BJAGJBULYHVWTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CCCCCCCC)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
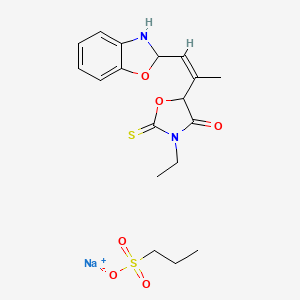
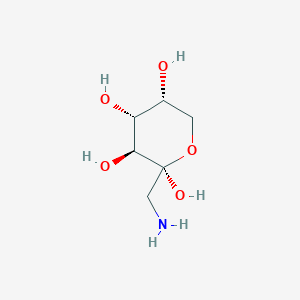
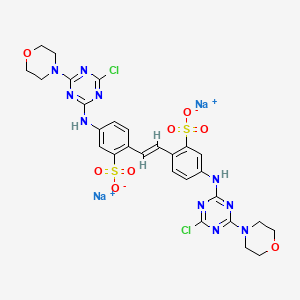

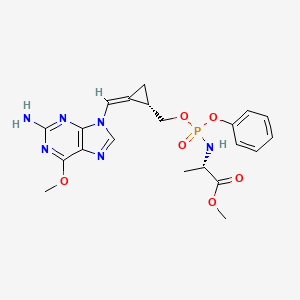
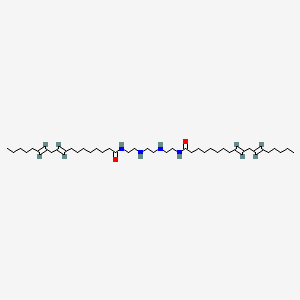


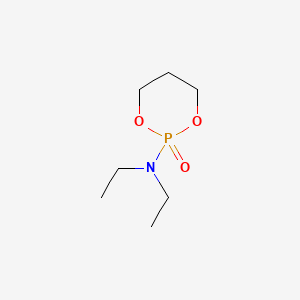
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
